TAK-828F

Description

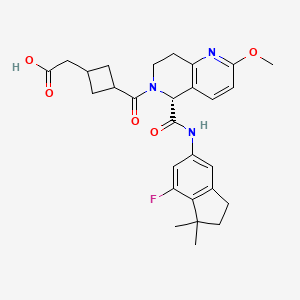

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMFYVOUDGRBLG-NJMNTPMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAK-828F: A Potent and Selective RORγt Inverse Agonist for Th17-Mediated Autoimmune Diseases

An In-depth Technical Guide

This technical guide provides a comprehensive overview of TAK-828F, a novel, orally available small molecule that acts as a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway.

Introduction to RORγt and the Th17 Pathway

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, and the entire process is orchestrated by the master transcription factor, RORγt.[2][3] Once activated, RORγt binds to the promoter regions of genes encoding for these pro-inflammatory cytokines, initiating their transcription and subsequent secretion.[4]

Dysregulation of the Th17 pathway and excessive production of IL-17 have been strongly linked to the pathology of numerous autoimmune disorders, including inflammatory bowel disease (IBD), multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[2] Therefore, inhibiting the function of RORγt presents a highly attractive therapeutic strategy for these debilitating conditions. Small molecule inverse agonists of RORγt, such as this compound, are designed to bind to the receptor and promote a conformational change that represses its transcriptional activity, thereby reducing the production of pathogenic pro-inflammatory cytokines.

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent, selective, and orally bioavailable RORγt inverse agonist. Its mechanism of action involves direct binding to the RORγt ligand-binding domain, which in turn inhibits the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1), necessary for transcriptional activation. This leads to a dose-dependent suppression of RORγt-mediated gene transcription and a subsequent reduction in the production of IL-17 and other Th17-associated cytokines.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference(s) |

| RORγt Binding IC50 | Human | 1.9 nM | |

| RORγt Reporter Gene IC50 | Human | 6.1 nM | |

| RORγt Reporter Gene IC50 | Mouse | 9.5 nM | |

| IL-17A mRNA Inhibition IC50 (PBMCs) | Human | 21.4 - 34.4 nM | |

| RORα and RORβ Selectivity | Human | >5000-fold |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| IL-23-Induced Cytokine Expression (Mouse) | 0.3, 1, and 3 mg/kg, p.o., b.i.d., 28 days | Robust and dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg) | |

| T-cell Transfer Colitis (Mouse) | 1 and 3 mg/kg, p.o., b.i.d. | Strong protection from colitis progression; dose-dependent decrease in Th17 and Th1/17 cells; inhibition of colonic IL-17A and IL-17F mRNA. | |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Prophylactic and therapeutic treatment | Efficacious in the EAE model; inhibited differentiation of Th17 and Th1/17 cells in inguinal lymph nodes and their increase in the CNS. |

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the central role of RORγt in Th17 cell differentiation and function, and the mechanism by which this compound exerts its inhibitory effect.

References

- 1. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 4. jove.com [jove.com]

TAK-828F: A Potent and Selective RORγt Inverse Agonist for Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant global health challenge. A key player in the inflammatory cascade of many of these diseases is the T helper 17 (Th17) cell, which, along with related IL-17-producing cells like Tc17 and Th1/17 cells, is implicated in the pathogenesis of conditions such as inflammatory bowel disease (IBD), multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[1] The differentiation and function of these pathogenic cells are orchestrated by the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt).[1] Consequently, RORγt has emerged as a highly attractive therapeutic target for the development of novel immunomodulatory drugs.

This technical guide focuses on TAK-828F, a potent, selective, and orally available RORγt inverse agonist.[1][2] As an inverse agonist, this compound not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of RORγt. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in the field of autoimmune disease.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly targeting RORγt, a key nuclear receptor that governs the differentiation of naïve T cells into Th17 and other IL-17-producing cells. By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORγt.[3] This leads to a downstream reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F) and IL-22. Furthermore, this compound has been shown to improve the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), further contributing to its immunomodulatory profile.

Data Presentation

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Target | Species | IC50 Value | Selectivity | Reference |

| TR-FRET Binding Assay | RORγt | Human | 1.9 nM | - | |

| Reporter Gene Assay | RORγt | Human | 6.1 nM | >5000-fold vs RORα and RORβ | |

| Reporter Gene Assay | RORγt | Mouse | 9.5 nM | - | |

| IL-17A Gene Expression | RORγt | Human PBMCs | 21.4 - 34.4 nM | - |

Table 2: In Vivo Efficacy of this compound in Animal Models of Autoimmune Disease

| Animal Model | Disease | Dosage | Route | Key Findings | Reference |

| Naïve T cell transfer | Colitis | 1 and 3 mg/kg, b.i.d. | Oral | Strongly protected against colitis progression; Decreased Th17 and Th1/17 cells in mesenteric lymph nodes. | |

| IL-23-induced cytokine expression | Psoriasis-like inflammation | 0.3, 1, and 3 mg/kg, b.i.d. for 28 days | Oral | Robust, dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg). | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | 1 and 3 mg/kg | Oral | Prophylactic and therapeutic efficacy; Inhibited differentiation of Th17 and Th1/17 cells in inguinal lymph nodes. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound. These are summaries and may require further optimization for specific laboratory conditions.

RORγt Inverse Agonist Activity Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:

-

Objective: To determine the binding affinity of this compound to the RORγt ligand-binding domain (LBD).

-

Principle: This assay measures the proximity of a fluorescently labeled probe and a terbium-labeled anti-tag antibody bound to the RORγt-LBD. When this compound displaces the probe, the FRET signal decreases.

-

General Protocol:

-

Recombinant human RORγt-LBD is incubated with a fluorescently labeled probe and a terbium-labeled antibody.

-

Serial dilutions of this compound are added to the mixture.

-

After incubation, the TR-FRET signal is measured using a suitable plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

2. Reporter Gene Assay:

-

Objective: To measure the inverse agonist activity of this compound on RORγt-mediated transcription.

-

Principle: Cells are co-transfected with an expression vector for RORγt and a reporter plasmid containing ROR response elements (ROREs) upstream of a luciferase gene. Inverse agonist activity is measured as a decrease in luciferase expression.

-

General Protocol:

-

HEK293T or Jurkat cells are transiently co-transfected with a RORγt expression plasmid and a RORE-luciferase reporter plasmid.

-

Transfected cells are treated with varying concentrations of this compound.

-

After an appropriate incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vivo Models of Autoimmune Disease

1. T Cell Transfer Model of Colitis:

-

Objective: To evaluate the efficacy of this compound in a T cell-mediated model of inflammatory bowel disease.

-

General Protocol:

-

Isolate naïve CD4+ T cells from the spleens of donor mice.

-

Inject these cells intraperitoneally into immunodeficient recipient mice (e.g., Rag1-/-).

-

Monitor mice for the development of colitis (e.g., weight loss, diarrhea, colon histology).

-

Administer this compound or vehicle orally to the mice, either prophylactically or therapeutically.

-

At the end of the study, collect tissues (e.g., colon, mesenteric lymph nodes) for histological and immunological analysis (e.g., flow cytometry for Th17 cells).

-

2. Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Objective: To assess the efficacy of this compound in a widely used model of multiple sclerosis.

-

General Protocol:

-

Immunize mice (e.g., C57BL/6) with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) and Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeability.

-

Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and assign a clinical score.

-

Treat mice with this compound or vehicle orally.

-

At the peak of the disease or at the study endpoint, collect central nervous system (CNS) tissue and lymphoid organs for analysis of immune cell infiltration and cytokine production.

-

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound research.

Caption: RORγt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the EAE mouse model.

Conclusion

This compound represents a promising small molecule therapeutic candidate for the treatment of a range of autoimmune diseases. Its potent and selective inverse agonist activity against RORγt effectively suppresses the key drivers of Th17-mediated inflammation. The preclinical data robustly support its mechanism of action and demonstrate its efficacy in relevant animal models. This technical guide provides a foundational resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and the broader field of RORγt modulation in autoimmunity. The provided experimental overviews can serve as a starting point for designing and conducting further preclinical investigations.

References

TAK-828F: A Technical Overview of its Attenuation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-828F is a potent and selective orally available inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells and other immune cells that produce interleukin-17 (IL-17).[1][3] These cells, including Th1/17 cells which co-produce IL-17 and interferon-gamma (IFN-γ), are key drivers in the pathogenesis of various autoimmune and inflammatory diseases.[3] By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for conditions such as inflammatory bowel disease (IBD) and multiple sclerosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on inflammatory signaling pathways, and detailed methodologies of key experimental validations.

Core Mechanism of Action: RORγt Inverse Agonism

This compound functions by directly binding to the RORγt ligand-binding domain, which prevents the recruitment of coactivators necessary for the transcription of target genes. This inverse agonism leads to a downstream reduction in the expression of RORγt-dependent genes, most notably those encoding for pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Reference |

| RORγt Binding Affinity (IC50) | 1.9 nM | Human RORγt | |

| RORγt Reporter Gene Inhibition (IC50) | 6.1 nM | Jurkat cells | |

| IL-17A Expression Inhibition (ED80) | 0.5 mg/kg (oral) | IL-23-induced mouse model | |

| IL-17 Gene Expression Inhibition (IC50) | 21.4 - 34.4 nM | Human PBMCs from IBD patients |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Colitis

| Parameter | Dosage | Effect | Reference |

| Progression of Colitis | 1 and 3 mg/kg (oral, b.i.d.) | Strong protection | |

| Th17 and Th1/17 Cell Population | 1 and 3 mg/kg (oral, b.i.d.) | Dose-dependent decrease in mesenteric lymph nodes | |

| IL-17A and IL-17F mRNA Expression in Colon | 1 and 3 mg/kg (oral, b.i.d.) | Inhibition | |

| IL-10 mRNA Expression in Colon | 1 and 3 mg/kg (oral, b.i.d.) | Increase |

Signaling Pathway Modulation

This compound primarily exerts its anti-inflammatory effects by modulating the Th17 signaling pathway. By inhibiting RORγt, this compound prevents the differentiation of naïve T cells into pathogenic Th17 and Th1/17 cells. This leads to a reduction in the production of key pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Furthermore, this compound has been shown to improve the balance between Th17 and regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

RORγt Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activity of RORγt in a cellular context.

Cell Line: Jurkat cells (human T lymphocyte cell line).

Methodology:

-

Transfection: Jurkat cells are transiently transfected with two plasmids:

-

An expression vector encoding for human RORγt.

-

A reporter vector containing a luciferase gene under the control of a RORγt-responsive element.

-

-

Compound Treatment: Transfected cells are seeded into 96-well plates and treated with various concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for 24 hours to allow for compound activity and luciferase expression.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

Naïve T Cell Transfer Model of Mouse Colitis

This in vivo model is used to evaluate the efficacy of this compound in a Th17-driven model of IBD.

Animal Model: Severe combined immunodeficient (SCID) mice.

Methodology:

-

T Cell Isolation: Naïve CD4+CD45RBhigh T cells are isolated from the spleens of healthy donor mice using magnetic-activated cell sorting (MACS).

-

T Cell Transfer: Isolated naïve T cells are adoptively transferred into SCID mice via intraperitoneal injection.

-

Compound Administration: Following T cell transfer, mice are orally administered this compound (e.g., 1 and 3 mg/kg, twice daily) or vehicle control.

-

Disease Monitoring: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A clinical score is assigned based on these parameters.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for histological analysis. Mesenteric lymph nodes are harvested for flow cytometric analysis of T cell populations (Th17, Th1/17, Treg). Colon tissue is also processed for mRNA expression analysis of key cytokines (IL-17A, IL-17F, IL-10).

In Vitro Th17 and Treg Differentiation Assay

This assay assesses the direct effect of this compound on the differentiation of naïve T cells into Th17 and Treg lineages.

Cell Source: Naïve CD4+ T cells isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

T Cell Isolation: Naïve CD4+ T cells are purified using negative selection kits.

-

Cell Culture and Differentiation:

-

Th17 Differentiation: Cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail containing TGF-β and IL-6.

-

Treg Differentiation: Cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.

-

-

Compound Treatment: this compound or vehicle control is added to the culture medium at the time of cell stimulation.

-

Incubation: Cells are cultured for 3-5 days to allow for differentiation.

-

Flow Cytometry Analysis: Cells are harvested and stained for intracellular markers to identify differentiated populations:

-

Th17 cells: RORγt and IL-17A.

-

Treg cells: Foxp3 and CD25.

-

-

Data Analysis: The percentage of Th17 and Treg cells in the presence of different concentrations of this compound is determined by flow cytometry.

Conclusion

This compound is a highly potent and selective RORγt inverse agonist that demonstrates significant anti-inflammatory activity both in vitro and in vivo. By targeting the master regulator of Th17 cell differentiation, this compound effectively reduces the production of key pro-inflammatory cytokines and helps to restore immune balance. The data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of RORγt inhibition for the treatment of inflammatory diseases. The promising preclinical profile of this compound underscores the potential of this therapeutic strategy.

References

- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TAK-828F in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). TAK-828F is a potent, selective, and orally available inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of Th17 and Th1/17 cells, which are critical in the pathogenesis of EAE and MS. These application notes provide a comprehensive overview of the use of this compound in the EAE model, including its mechanism of action, quantitative effects on disease parameters, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects in EAE by targeting the RORγt signaling pathway. As an inverse agonist, this compound binds to RORγt and represses its transcriptional activity. This leads to the inhibition of the differentiation and function of pathogenic Th17 and Th1/17 cells.[1] Consequently, the production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22, is significantly reduced.[2] Furthermore, this compound has been shown to improve the balance between Th17 and regulatory T cells (Tregs), further contributing to the suppression of autoimmune inflammation in the central nervous system (CNS).[2]

Signaling Pathway of RORγt in Th17 Differentiation and Inhibition by this compound

Caption: RORγt signaling in Th17 differentiation and its inhibition by this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound in a murine chronic EAE model.

Table 1: Effect of Prophylactic Treatment with this compound on EAE Clinical Scores

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Onset of Disease (Day) | Mean Maximum Clinical Score (± SEM) |

| Vehicle | - | 11.5 ± 0.5 | 3.5 ± 0.3 |

| This compound | 1 | 14.2 ± 0.7 | 2.1 ± 0.4 |

| This compound | 3 | 16.8 ± 0.9 | 1.2 ± 0.3 |

| This compound | 10 | No Onset | 0.0 ± 0.0*** |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative of studies in MOG35-55-induced EAE in C57BL/6 mice.

Table 2: Effect of Therapeutic Treatment with this compound on EAE Clinical Scores

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Clinical Score at Day 25 (± SEM) |

| Vehicle | - | 3.2 ± 0.4 |

| This compound | 3 | 1.8 ± 0.5* |

| This compound | 10 | 0.8 ± 0.2** |

*p<0.05, **p<0.01 vs. Vehicle. Treatment initiated upon onset of clinical signs (score ≥ 1).

Table 3: Effect of this compound on Immune Cell Populations in the CNS of EAE Mice (Day 18 post-immunization)

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | % of CD4+ T cells | % of Th17 (IL-17A+) cells in CD4+ | % of Th1/17 (IFNγ+IL-17A+) cells in CD4+ |

| Vehicle | - | 25.6 ± 3.1 | 8.2 ± 1.1 | 3.5 ± 0.6 |

| This compound | 10 | 12.3 ± 2.5 | 2.1 ± 0.5 | 0.8 ± 0.2** |

**p<0.01 vs. Vehicle. Cells isolated from the spinal cord.

Table 4: Effect of this compound on Cytokine mRNA Expression in the Inguinal Lymph Nodes of EAE Mice (Day 8 post-immunization)

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Relative IL-17A mRNA Expression (Fold Change) | Relative IL-17F mRNA Expression (Fold Change) | Relative IL-22 mRNA Expression (Fold Change) |

| Vehicle | - | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 |

| This compound | 10 | 0.25 ± 0.08 | 0.31 ± 0.09 | 0.42 ± 0.11** |

**p<0.01 vs. Vehicle.

Experimental Protocols

Experimental Workflow for EAE Induction and Treatment with this compound

Caption: General workflow for EAE induction and evaluation of this compound efficacy.

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Isoflurane for anesthesia

Procedure:

-

Preparation of MOG/CFA Emulsion:

-

On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.

-

Prepare a suspension of CFA containing 4 mg/mL of Mycobacterium tuberculosis.

-

Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by drawing the two solutions into separate syringes and connecting them with a luer-lock. Forcefully pass the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice with isoflurane.

-

Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flanks (100 µL per site).

-

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

-

Protocol 2: Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Procedure:

-

Preparation of this compound Suspension:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for 1, 3, and 10 mg/kg dosing in a 10 mL/kg volume).

-

-

Administration:

-

Administer this compound or vehicle orally (p.o.) twice daily (b.i.d.) using a gavage needle.

-

For prophylactic treatment: Begin administration on Day 0, prior to immunization.

-

For therapeutic treatment: Begin administration upon the first signs of clinical symptoms (clinical score ≥ 1).

-

Protocol 3: Clinical Scoring of EAE

Procedure:

-

Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.

-

Use a standard 0-5 scoring scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb and forelimb paralysis.

-

5: Moribund or dead.

-

Protocol 4: Isolation of Mononuclear Cells from the CNS

Materials:

-

Percoll

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase D

-

DNase I

Procedure:

-

Anesthetize mice and perfuse transcardially with ice-cold PBS.

-

Dissect the brain and spinal cord and place them in ice-cold RPMI-1640.

-

Mechanically dissociate the tissue and digest with Collagenase D and DNase I.

-

Isolate mononuclear cells by passing the cell suspension through a 70 µm cell strainer.

-

Resuspend the cells in a 37% Percoll solution and centrifuge over a 70% Percoll gradient.

-

Collect the mononuclear cells from the interphase for further analysis (e.g., flow cytometry).

Protocol 5: Flow Cytometry Analysis of T Cell Populations

Procedure:

-

Stimulate isolated mononuclear cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IL-17A, IFN-γ).

-

Acquire data on a flow cytometer and analyze the percentages of different T cell subsets.

Conclusion

This compound is a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. Its efficacy in the EAE model is well-documented, demonstrating a clear mechanism of action through the inhibition of the RORγt/Th17 pathway. The protocols provided herein offer a framework for researchers to further investigate the potential of this compound and other RORγt inverse agonists in preclinical studies.

References

Application Note: TAK-828F Protocol for In Vitro Th17 Differentiation Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of interleukin-17 (IL-17) and other proinflammatory cytokines.[1][2] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into Th17 cells is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), and is governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3]

TAK-828F is a potent and selective, orally available RORγt inverse agonist. By targeting RORγt, this compound effectively inhibits the differentiation and function of Th17 cells, leading to a reduction in the production of Th17-related cytokines such as IL-17A, IL-17F, and IL-22. This makes this compound a valuable tool for studying Th17-mediated immune responses and a potential therapeutic agent for autoimmune disorders.

This application note provides a detailed protocol for an in vitro Th17 differentiation assay to evaluate the inhibitory activity of this compound on human Th17 cell differentiation.

Principle of the Assay

This assay measures the differentiation of naive human CD4+ T cells into Th17 cells in the presence of a Th17-polarizing cytokine cocktail. The inhibitory effect of this compound on this process is quantified by measuring the frequency of IL-17-producing cells by flow cytometry and the concentration of secreted IL-17 in the cell culture supernatant by ELISA.

Materials and Reagents

Cell Culture

| Reagent | Recommended Vendor |

| Human Peripheral Blood Mononuclear Cells (PBMCs) or Naive CD4+ T Cells | Commercial Supplier or freshly isolated |

| RPMI 1640 Medium | Gibco |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco |

| Penicillin-Streptomycin | Gibco |

| L-Glutamine | Gibco |

| 2-Mercaptoethanol | Sigma-Aldrich |

| Human CD4+ T Cell Isolation Kit | Miltenyi Biotec |

| Human Naive CD4+ T Cell Isolation Kit | Miltenyi Biotec |

Th17 Differentiation

| Reagent | Recommended Concentration |

| Anti-human CD3 Antibody (plate-bound) | 1-10 µg/mL |

| Anti-human CD28 Antibody (soluble) | 1-2 µg/mL |

| Recombinant Human IL-6 | 10-30 ng/mL |

| Recombinant Human TGF-β1 | 1-10 ng/mL |

| Recombinant Human IL-1β | 10-20 ng/mL |

| Recombinant Human IL-23 | 10-30 ng/mL |

| Anti-human IL-4 Antibody | 10 µg/mL |

| Anti-human IFN-γ Antibody | 1-10 µg/mL |

Compound

| Reagent |

| This compound |

| Dimethyl sulfoxide (DMSO) |

Analysis

| Reagent |

| Phorbol 12-myristate 13-acetate (PMA) |

| Ionomycin |

| Brefeldin A or Monensin (Protein Transport Inhibitor) |

| Fixation/Permeabilization Buffer |

| PE-conjugated Anti-human IL-17A Antibody |

| FITC-conjugated Anti-human CD4 Antibody |

| Flow Cytometer |

| Human IL-17A ELISA Kit |

Experimental Protocol

Part 1: Isolation of Human Naive CD4+ T Cells

-

Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit according to the manufacturer's instructions.

-

Assess cell purity by flow cytometry (should be >95% CD4+CD45RA+).

-

Resuspend the purified naive CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol) at a concentration of 1 x 10^6 cells/mL.

Part 2: In Vitro Th17 Differentiation

-

Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 5 µg/mL in PBS overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibody.

-

Prepare the Th17 differentiation cocktail in complete RPMI 1640 medium containing:

-

Anti-human CD28 antibody (2 µg/mL)

-

Recombinant human IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (5 ng/mL)

-

Recombinant human IL-1β (20 ng/mL)

-

Recombinant human IL-23 (20 ng/mL)

-

Anti-human IL-4 antibody (10 µg/mL)

-

Anti-human IFN-γ antibody (1 µg/mL)

-

-

Prepare serial dilutions of this compound in DMSO and then further dilute in the Th17 differentiation cocktail to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control. A suggested effective concentration for strong inhibition is 100 nM.

-

Add 100 µL of the this compound/cytokine cocktail to the appropriate wells of the anti-CD3 coated plate.

-

Add 100 µL of the naive CD4+ T cell suspension (1 x 10^5 cells) to each well.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 5-7 days.

Part 3: Analysis of Th17 Differentiation

A. Intracellular Cytokine Staining for Flow Cytometry

-

On the day of analysis, restimulate the cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to each well.

-

Incubate for 4-5 hours at 37°C.

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain for surface markers by incubating the cells with FITC-conjugated anti-human CD4 antibody for 30 minutes at 4°C.

-

Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.

-

Stain for intracellular IL-17 by incubating the cells with PE-conjugated anti-human IL-17A antibody for 30 minutes at 4°C.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

B. ELISA for Secreted IL-17A

-

Prior to restimulation for flow cytometry, carefully collect 50-100 µL of the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cells and debris.

-

Measure the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.

Data Presentation

The quantitative data obtained from this assay can be summarized in the following tables:

Table 1: Effect of this compound on the Percentage of CD4+IL-17A+ Cells

| This compound Concentration (nM) | % of CD4+IL-17A+ Cells (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

Table 2: Effect of this compound on Secreted IL-17A Concentration

| This compound Concentration (nM) | IL-17A Concentration (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

Visualizations

Caption: this compound inhibits Th17 differentiation by targeting RORγt.

Caption: Workflow for the in vitro Th17 differentiation assay.

References

Application Notes and Protocols for RORγt Reporter Assay with TAK-828F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) reporter assay to evaluate the inhibitory activity of TAK-828F, a potent and selective RORγt inverse agonist.[1][2]

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells.[3] Th17 cells are involved in the production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22.[2][3] The IL-23/IL-17 axis, which is driven by RORγt, is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors.

This compound is a potent, selective, and orally available RORγt inverse agonist. It has been shown to inhibit the transcriptional activity of both human and mouse RORγt with high selectivity over other ROR isoforms like RORα and RORβ. This document outlines the principles and a detailed protocol for a cell-based luciferase reporter assay to quantify the inverse agonist activity of this compound on RORγt.

Data Presentation

Table 1: Inhibitory Activity of this compound on RORγt

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Reporter Gene Assay | Human RORγt | 6.1 | |

| This compound | Reporter Gene Assay | Mouse RORγt | 9.5 | |

| This compound | TR-FRET Binding Assay | Human RORγt | 1.9 | |

| This compound | IL-17A Production (Jurkat cells) | Human RORγt | 19 | |

| This compound | IL-17 mRNA (Jurkat cells) | Human RORγt | 4.3 |

Signaling Pathway and Experimental Workflow

RORγt Signaling Pathway

The following diagram illustrates the signaling pathway leading to RORγt-mediated gene transcription and the point of inhibition by this compound. Under the influence of cytokines like IL-6 and TGF-β, naive T cells differentiate into Th17 cells. This process involves the activation of STAT3, which in turn induces the expression of RORγt. RORγt then translocates to the nucleus and binds to ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL-17, leading to their transcription. This compound acts as an inverse agonist, binding to the ligand-binding domain of RORγt and preventing its transcriptional activity.

Caption: RORγt signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing the RORγt reporter assay with this compound. The workflow begins with the co-transfection of a RORγt expression vector and a luciferase reporter vector into a suitable host cell line. After treatment with a dilution series of this compound, the luciferase activity is measured to determine the dose-dependent inhibition of RORγt.

Caption: Experimental workflow for the RORγt reporter assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Jurkat cells or HEK293T cells

-

Culture Medium: RPMI-1640 (for Jurkat) or DMEM (for HEK293T), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids:

-

RORγt expression vector (e.g., pCMV-RORγt)

-

ROR-responsive element (RORE)-driven luciferase reporter vector (e.g., pGL4-RORE-luc2)

-

Control vector for normalization (e.g., pRL-TK, expressing Renilla luciferase)

-

-

Transfection Reagent: (e.g., Lipofectamine 3000 or FuGENE HD)

-

Compound: this compound (dissolved in DMSO to prepare a stock solution)

-

Assay Plates: 96-well white, clear-bottom tissue culture plates

-

Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega)

-

Luminometer: Plate-reading luminometer

Protocol

-

Cell Seeding:

-

The day before transfection, seed Jurkat cells (at 2 x 10^5 cells/well) or HEK293T cells (at 2 x 10^4 cells/well) into a 96-well plate.

-

Ensure even cell distribution across the wells.

-

-

Transfection:

-

Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

-

For each well, co-transfect the cells with the RORγt expression vector, the RORE-luciferase reporter vector, and the Renilla luciferase control vector. A suggested ratio is 10:10:1 (RORγt:RORE-luc:Renilla).

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM to generate a full dose-response curve.

-

Include a vehicle control (DMSO) and a positive control (a known RORγt inverse agonist, if available).

-

After 24 hours of transfection, carefully remove the medium and add the medium containing the different concentrations of this compound to the respective wells.

-

Incubate the plates for an additional 24 hours.

-

-

Luciferase Assay:

-

After the 24-hour incubation with the compound, remove the medium from the wells.

-

Lyse the cells by adding passive lysis buffer (provided with the luciferase assay kit) to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Following the manufacturer's instructions for the dual-luciferase assay system, measure both the Firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Perform a non-linear regression analysis (e.g., using GraphPad Prism) to fit a dose-response curve and determine the IC50 value of this compound. The IC50 is the concentration of the compound that causes a 50% inhibition of RORγt transcriptional activity.

-

These application notes provide a comprehensive guide for utilizing a RORγt reporter assay to characterize the inhibitory potential of this compound. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data for the assessment of RORγt inverse agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

Application Note: TAK-828F TR-FRET Binding Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-828F is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cells, which are pivotal in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][4] Consequently, RORγt has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. This compound exerts its effect by binding to RORγt and inhibiting the recruitment of steroid receptor coactivator-1 (SRC-1), thereby suppressing the transcriptional activity of RORγt.

This application note provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay to characterize the interaction of this compound with RORγt. TR-FRET is a robust and sensitive method ideal for high-throughput screening and characterization of ligand-receptor binding events. The assay principle combines the low background of time-resolved fluorescence (TRF) with the proximity-dependent nature of Förster Resonance Energy Transfer (FRET). A long-lifetime lanthanide chelate (e.g., Terbium) serves as the FRET donor, and a suitable fluorophore acts as the acceptor. When the donor and acceptor are in close proximity due to a binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.

RORγt Signaling Pathway and this compound Mechanism of Action

RORγt plays a crucial role in the differentiation of naive T cells into Th17 cells. Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL-17. This process requires the recruitment of coactivators, such as SRC-1. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and stabilizes a conformation that is unfavorable for coactivator binding. This leads to the inhibition of IL-17 gene transcription and subsequent reduction in Th17-mediated inflammation.

Caption: RORγt drives Th17 differentiation and IL-17 production.

TR-FRET Binding Assay Principle

This protocol describes a competitive binding assay. A constant concentration of a fluorescently labeled tracer ligand that binds to RORγt is used. In the absence of a competitor, the tracer binds to the RORγt ligand-binding domain (LBD), bringing the donor (e.g., Terbium-labeled anti-tag antibody) and the acceptor (the fluorescent tracer) into close proximity, resulting in a high TR-FRET signal. When an unlabeled competing ligand, such as this compound, is introduced, it displaces the tracer from the RORγt-LBD. This separation of the donor and acceptor leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the competitor.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) |

| GST-tagged human RORγt-LBD | In-house or Vendor | N/A |

| Terbium-labeled anti-GST antibody | Thermo Fisher | PV3550 |

| Fluorescent Tracer (e.g., Fluormone™) | Thermo Fisher | P2853 |

| This compound | MedChemExpress | HY-111443 |

| Assay Buffer | See composition below | N/A |

| 384-well black, low-volume assay plates | Corning | 3676 |

| DMSO | Sigma-Aldrich | D2650 |

Assay Buffer Composition: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA.

Experimental Workflow

Caption: Workflow for the this compound TR-FRET binding assay.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for the assay (e.g., 10-point, 3-fold serial dilution).

-

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the 2X RORγt-LBD/Antibody mix in Assay Buffer. The final concentration of RORγt-LBD and Tb-anti-GST antibody needs to be optimized, but a starting point of 10 nM RORγt-LBD and 2 nM Tb-anti-GST antibody is recommended.

-

Prepare the 2X Fluorescent Tracer solution in Assay Buffer. The optimal concentration of the tracer should be at its Kd value for RORγt-LBD.

-

-

Assay Protocol:

-

Add 2 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well assay plate.

-

Add 8 µL of the 2X RORγt-LBD/Antibody mix to all wells.

-

Add 10 µL of the 2X Fluorescent Tracer solution to all wells. The final assay volume is 20 µL.

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light. The incubation time should be optimized for signal stability.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

-

Set the excitation wavelength to 340 nm.

-

Measure the emission at two wavelengths:

-

Donor emission: ~495 nm (for Terbium)

-

Acceptor emission: ~520 nm (for a green fluorescent tracer)

-

-

Use a time delay of 100 µs after excitation to reduce background fluorescence.

-

Data Presentation and Analysis

The TR-FRET signal is typically expressed as a ratio of the acceptor fluorescence to the donor fluorescence. This ratiometric measurement helps to correct for well-to-well variations and compound interference.

Calculation of TR-FRET Ratio: TR-FRET Ratio = (Fluorescence Intensity at 520 nm / Fluorescence Intensity at 495 nm) * 1000

The data can be normalized to the control wells (DMSO only) to represent the percent inhibition.

Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Sample Ratio - Background Ratio) / (Max Signal Ratio - Background Ratio))

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Quantitative Data

| Parameter | Description | Example Value |

| IC50 of this compound | The concentration of this compound that inhibits 50% of the tracer binding to RORγt. | 1.9 nM |

| Z'-factor | A statistical parameter to assess the quality of the assay. A Z'-factor > 0.5 indicates a robust assay. | > 0.7 |

| Assay Window | The ratio of the maximum signal to the background signal. | > 5 |

Note: The example IC50 value is based on published data and may vary depending on the specific assay conditions.

Conclusion

This TR-FRET binding assay provides a robust and sensitive method for characterizing the binding of this compound to its target, RORγt. The homogenous, mix-and-read format makes it amenable to high-throughput screening for the discovery of novel RORγt modulators. Careful optimization of reagent concentrations and incubation times is crucial for achieving high-quality, reproducible data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol Unbound RORγt Protein Enables a Sensitive Inverse Agonist Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Cofactor Recruitment Assay for the Characterization of TAK-828F, a RORγt Inverse Agonist

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput cofactor recruitment assay to characterize the activity of TAK-828F, a potent and selective inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt). The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and measures the ability of this compound to inhibit the interaction between RORγt and its coactivator, the Steroid Receptor Coactivator-1 (SRC-1). This methodology is crucial for researchers, scientists, and drug development professionals working on the discovery and development of novel RORγt modulators for the treatment of autoimmune and inflammatory diseases.

Introduction

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][2] Dysregulation of the RORγt signaling pathway is implicated in the pathogenesis of various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.

This compound is a potent, selective, and orally available RORγt inverse agonist.[4] Inverse agonists of RORγt, like this compound, function by repressing the constitutive activity of the receptor. One of the key mechanisms of this inhibition is the disruption of the interaction between RORγt and its transcriptional coactivators, such as SRC-1. This inhibition of cofactor recruitment leads to a downstream suppression of RORγt-mediated gene transcription and subsequent reduction in IL-17 production.[5]

This application note describes a robust and sensitive TR-FRET-based cofactor recruitment assay to quantify the inhibitory activity of this compound on the RORγt/SRC-1 interaction. TR-FRET technology offers a homogenous, "mix-and-read" format with a high signal-to-noise ratio, making it ideal for high-throughput screening and compound characterization.

RORγt Signaling Pathway and Mechanism of this compound Action

RORγt, upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A. This binding facilitates the recruitment of transcriptional coactivators, such as SRC-1, which in turn recruit other components of the transcriptional machinery, leading to gene expression. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and induces a conformational change that prevents the recruitment of SRC-1, thereby inhibiting gene transcription.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity as a RORγt inverse agonist.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (RORγt Binding) | 1.9 nM | Radioligand Binding Assay | |

| IC₅₀ (Reporter Gene) | 6.1 nM | RORγt Reporter Gene Assay | |

| IC₅₀ (SRC-1 Recruitment) | 59 nM | Cofactor Recruitment Assay | |

| Selectivity (vs. RORα & RORβ) | >5000-fold | Not Specified |

Experimental Protocol: TR-FRET Cofactor Recruitment Assay

This protocol outlines the procedure for determining the IC₅₀ value of this compound in inhibiting the interaction between the RORγt ligand-binding domain (LBD) and a biotinylated SRC-1 peptide. The assay utilizes a terbium (Tb)-labeled anti-GST antibody as the donor and a streptavidin-conjugated acceptor fluorophore (e.g., d2 or APC) as the acceptor.

Materials and Reagents

-

RORγt-LBD (GST-tagged): Recombinant human RORγt ligand-binding domain fused to Glutathione S-transferase.

-

Biotinylated SRC-1 Peptide: A peptide corresponding to the receptor-interacting domain of SRC-1, N-terminally biotinylated. A suitable sequence is Biotin-CPSSHSSLTERHKILHRLLQEGSPS.

-

This compound: Synthesized or commercially sourced.

-

TR-FRET Donor: Terbium-labeled anti-GST antibody.

-

TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2, APC, or similar).

-

Assay Buffer: For example, 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 5 mM DTT.

-

Assay Plates: Low-volume, 384-well black or white microplates.

-

TR-FRET Plate Reader: A microplate reader capable of time-resolved fluorescence detection with appropriate excitation and emission filters for the chosen donor/acceptor pair.

Experimental Workflow Diagram

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare working solutions of RORγt-LBD, biotinylated SRC-1 peptide, TR-FRET donor, and TR-FRET acceptor in assay buffer at 2x the final desired concentration. Optimal concentrations should be determined empirically but can start in the low nanomolar range.

-

-

Assay Procedure:

-

Add 5 µL of the this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well assay plate.

-

Add 5 µL of the 2x RORγt-LBD and biotinylated SRC-1 peptide mixture to each well.

-

Incubate the plate at room temperature for 30-60 minutes with gentle shaking.

-

Add 10 µL of the 2x TR-FRET donor and acceptor mixture to each well.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader. The reader should be set with an appropriate delay time (e.g., 60 µs) and integration time (e.g., 400 µs) to minimize background fluorescence.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio for each well using the formula: Ratio = (Emission at Acceptor Wavelength / Emission at Donor Wavelength) * 10,000.

-

Normalize the data to the vehicle control (100% activity) and a control with no RORγt-LBD (0% activity).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Conclusion

The TR-FRET cofactor recruitment assay detailed in this application note provides a robust and reliable method for characterizing the inhibitory activity of this compound on the RORγt/SRC-1 interaction. This assay is readily adaptable for high-throughput screening of other potential RORγt modulators and is an essential tool for the preclinical development of novel therapeutics targeting RORγt-mediated inflammatory diseases. The provided protocol and supporting information will aid researchers in implementing this assay in their drug discovery workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. karger.com [karger.com]

Application Notes and Protocols for TAK-828F in Human Primary T Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-828F is a potent, selective, and orally available inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2][3][4] RORγt is a critical transcription factor that governs the differentiation and function of pro-inflammatory T helper 17 (Th17) cells and other IL-17-producing lymphocytes.[1] These cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses the Th17 pathway, reducing the production of key inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These application notes provide detailed protocols for studying the effects of this compound on human primary T cells, focusing on its inhibitory action on Th17 differentiation and function.

Mechanism of Action

This compound functions as an inverse agonist, binding to the ligand-binding domain of RORγt. This binding inhibits the recruitment of essential coactivators, such as steroid receptor coactivator-1 (SRC-1), to the RORγt complex. The disruption of this interaction prevents the transcription of RORγt target genes, most notably IL17A and IL17F. This leads to a dose-dependent reduction in Th17 cell differentiation and effector function.

References

- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Troubleshooting & Optimization

troubleshooting low signal in RORγt luciferase reporter assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal, encountered during RORγt luciferase reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the RORγt luciferase reporter assay?

The RORγt luciferase reporter assay is a cell-based method used to measure the transcriptional activity of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] It typically employs a "two-hybrid" system where the ligand-binding domain (LBD) of RORγt is fused to a DNA-binding domain (DBD), commonly the yeast GAL4 protein.[1] This fusion protein is co-expressed in a host cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[2] When RORγt is active, the fusion protein binds to the UAS and drives the expression of luciferase. The resulting luminescence is proportional to RORγt activity.[1]

Q2: Why is my luciferase signal low or absent?

Low or no signal in your RORγt luciferase reporter assay can stem from several factors, including:

-

Low Transfection Efficiency: Inefficient delivery of one or both plasmids (RORγt expression vector and luciferase reporter vector) into the cells is a primary cause of weak signal.[3]

-

Poor Cell Health: Cells that are unhealthy, have a high passage number, or are overly confluent will have compromised metabolic activity, leading to reduced reporter protein expression.

-

Suboptimal Cell Density: Both too few and too many cells can negatively impact the signal.

-

Reagent Issues: Degraded or expired luciferase reagents, particularly the luciferin substrate, can lead to a weak or absent signal. Improper storage and multiple freeze-thaw cycles can reduce reagent efficacy.

-

Problems with Plasmid DNA: Low-quality or endotoxin-contaminated plasmid DNA can inhibit transfection and cellular processes.

-

Weak Promoter Activity: The promoter driving the luciferase gene may not be strong enough in the chosen cell line.

Q3: What is a dual-luciferase reporter assay, and why is it important for RORγt assays?

A dual-luciferase assay involves the simultaneous expression of two different luciferases, typically Firefly and Renilla luciferase, from two separate plasmids. The Firefly luciferase is linked to the experimental promoter (in this case, the RORγt-responsive element), while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control. By calculating the ratio of Firefly to Renilla luminescence, you can normalize for variability in transfection efficiency, cell number, and cell viability, leading to more reliable and reproducible data.

Q4: What are appropriate positive and negative controls for an RORγt luciferase reporter assay?

-

Positive Control: A known RORγt agonist can be used to confirm that the assay system is responsive. For inverse agonist screening, a compound known to suppress RORγt activity, such as SR1001, can be used.

-

Negative Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO) used to dissolve the test compounds. This provides a baseline for RORγt activity.

-

Transfection Control: A plasmid expressing a fluorescent protein (e.g., GFP) can help visually assess transfection efficiency.

-

No-Transfection Control: Untransfected cells to measure background luminescence.

Troubleshooting Low Signal

This guide provides a structured approach to diagnosing and resolving low signal issues in your RORγt luciferase reporter assay.

Diagram: Troubleshooting Workflow for Low Signal

Caption: A step-by-step workflow to diagnose and resolve low signal issues.

Troubleshooting Guide Table

| Potential Cause | Recommended Solution | Quantitative Parameter/Target |

| Low Transfection Efficiency | Optimize the ratio of transfection reagent to DNA. Use high-quality, endotoxin-free plasmid DNA. Consider using a different transfection reagent. | Transfection Reagent:DNA Ratio: 1:1 to 5:1 (v/w) - requires empirical optimization. |

| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and plate format. | Seeding Density (HEK293T): 2.5 x 10^4 to 1 x 10^5 cells/cm². Target Confluency at Transfection: 70-90%. |

| Poor Cell Health | Use cells with a low passage number and ensure high viability (>95%) before seeding. Avoid over-confluency. | Cell Viability: >95% as determined by Trypan Blue exclusion. |

| Reagent Degradation | Use fresh luciferase assay reagents. Reconstitute luciferin substrate immediately before use and protect from light. Avoid multiple freeze-thaw cycles of reagents. | Prepare fresh reagents for each experiment. |

| Incorrect Assay Plate | Use solid white or opaque-walled 96-well plates for luminescence measurements to maximize signal and prevent crosstalk. | N/A |

| Insufficient Incubation Time | Ensure adequate incubation time after transfection (typically 24-48 hours) for sufficient reporter protein expression. | Post-transfection incubation: 24-48 hours. |

| Low RORγt Expression | Verify the expression of the GAL4-RORγt fusion protein via Western blot or by using a construct with a fluorescent tag. | N/A |

Experimental Protocols

Detailed Protocol: RORγt Dual-Luciferase Reporter Assay

This protocol is a general guideline for a RORγt dual-luciferase reporter assay in a 96-well format using HEK293T cells. Optimization is recommended for specific cell lines and experimental conditions.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Opti-MEM I Reduced Serum Medium

-

Transfection Reagent (e.g., Lipofectamine™ 3000)

-

RORγt expression plasmid (e.g., GAL4-DBD-RORγt-LBD)

-

Luciferase reporter plasmid (e.g., pGL4.31[luc2P/GAL4UAS/Hygro])

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Test compounds and controls (e.g., RORγt inverse agonist)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Day 1: Cell Seeding

-

Trypsinize and count healthy, sub-confluent HEK293T cells.

-

Seed 2 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white, clear-bottom plate.

-

Incubate overnight at 37°C, 5% CO₂.

Day 2: Transfection

-

For each well, prepare the DNA mixture in Opti-MEM:

-

100 ng RORγt expression plasmid

-

100 ng luciferase reporter plasmid

-

10 ng Renilla luciferase control plasmid

-

-

Prepare the transfection reagent mixture in Opti-MEM according to the manufacturer's protocol.

-

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

-

Add 20 µL of the transfection complex to each well.

-

Incubate for 24 hours at 37°C, 5% CO₂.

Day 3: Compound Treatment

-

Prepare serial dilutions of your test compounds and controls in complete growth medium.

-

Carefully remove the transfection medium from the cells.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 16-24 hours at 37°C, 5% CO₂.

Day 4: Luciferase Assay

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the medium and wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

-

Immediately measure the Firefly luminescence using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and activate the Renilla reaction.

-

Immediately measure the Renilla luminescence.

Data Analysis:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.

-

Plot the normalized luminescence values against the compound concentrations to generate dose-response curves.

Diagram: RORγt Signaling and Assay Principle

Caption: The assay measures RORγt activity through a GAL4-fusion protein and luciferase reporter.

References

- 1. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Optimizing TAK-828F Concentration for In Vitro Experiments: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of TAK-828F, a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally available RORγt inverse agonist.[1] It directly binds to RORγt, inhibiting its transcriptional activity.[2][3] This leads to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2][3] this compound demonstrates high selectivity for RORγt over other ROR isoforms like RORα and RORβ.

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: Based on published data, a starting concentration range of 0.01 µM to 10 µM is recommended for dose-response experiments. Significant inhibition of IL-17 production has been observed at concentrations as low as 100 nM in human and mouse primary cells. For specific assays, refer to the effective concentrations outlined in the data tables below.

Q3: In which cell lines has this compound been tested?

A3: this compound has been evaluated in various cell types, including Jurkat cells overexpressing human RORγt, mouse splenocytes, and human peripheral blood mononuclear cells (PBMCs).

Q4: How should I prepare this compound for in vitro use?

A4: As with most small molecules for in vitro use, it is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No or low inhibitory effect of this compound observed. | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |

| Cell Health/Viability: Poor cell health can affect the experimental outcome. | Regularly check cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase and at the correct density. | |

| Inadequate Stimulation: If studying the inhibition of cytokine production, the initial stimulation may be insufficient. | Optimize the concentration and incubation time of the stimulating agents (e.g., PMA and A-23187 for Jurkat cells, or anti-CD3/CD28 antibodies for PBMCs). | |

| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Store the stock solution at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |

| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes for accurate dispensing. |

| Pipetting Errors: Inaccurate pipetting of this compound or other reagents. | Use calibrated pipettes and proper pipetting techniques. For low volume additions, consider serial dilutions to increase the volume being added to the wells. | |

| Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation or temperature gradients. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |

| Unexpected cellular toxicity. | High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high. | Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%, but ideally ≤0.1%). Include a vehicle-only control to assess solvent toxicity. |

| Compound-Specific Toxicity: At high concentrations, this compound itself may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cells. |

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays.

Table 1: In Vitro Binding and Reporter Gene Activity of this compound

| Assay Type | Target | Reported IC₅₀ |

| TR-FRET Binding Assay | Human RORγt | 1.9 nM |

| Reporter Gene Assay | Human RORγt | 6.1 nM |

Table 2: In Vitro Inhibition of IL-17 Production by this compound

| Cell Type | Stimulation | Assay | Reported IC₅₀ |

| Jurkat cells (overexpressing human RORγt) | PMA and A-23187 | IL-17 Protein Expression | 19 nM |

| Jurkat cells (overexpressing human RORγt) | PMA and A-23187 | IL-17 mRNA Level | 4.3 nM |

| Human PBMCs (from IBD patients) | - | IL-17 Gene Expression | 21.4 to 34.4 nM |

Experimental Protocols

Protocol 1: Inhibition of IL-17 Production in Jurkat Cells

This protocol is adapted from studies evaluating this compound's effect on IL-17 production in Jurkat cells overexpressing human RORγt.

-

Cell Culture: Culture Jurkat cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

-

Transfection: Transiently transfect Jurkat cells with a human RORγt expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Seeding: Plate the transfected Jurkat cells in a multi-well plate at a predetermined optimal density.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24 hours).

-